[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
Description
This compound is a highly acetylated glycoside derivative with a complex stereochemical configuration. Its structure includes a central oxane (pyranose) ring substituted with three acetyloxy groups, an acetamido group at position 5, and a 3-methylphenoxy moiety at position 4. The compound’s stereochemistry (2R,3S,4R,5R,6S) is critical to its biochemical interactions, particularly in mimicking natural glycosides for applications in medicinal chemistry and synthetic biology. Its molecular formula is C₂₁H₂₇NO₉, and it is primarily utilized as a synthetic intermediate or pharmacological probe due to its stability and modifiable acetyl groups .
Properties
Molecular Formula |
C21H27NO9 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
LERJREBRRWXADA-PFAUGDHASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound is a highly functionalized pyranose derivative with the following critical features:
- Stereochemistry : Five chiral centers (2R, 3S, 4R, 5R, 6S) requiring precise configuration control.
- Functional Groups : Acetamido (C5), diacetyloxy (C3, C4), 3-methylphenoxy (C6), and anomeric methyl acetate (C2) groups.
- Reactivity : Acetate esters and the anomeric position are prone to hydrolysis or unintended nucleophilic substitution, necessitating protective strategies.
Key Synthetic Hurdles
Starting Materials and Precursor Synthesis
Core Carbohydrate Backbone
The synthesis typically begins with D-glucosamine or N-acetylglucosamine due to their structural similarity to the target’s pyranose core. Peracetylation of the hydroxyl groups using acetic anhydride in pyridine yields the fully protected intermediate, which is critical for subsequent regioselective modifications.
Example Protocol:
- Step 1 : D-glucosamine (10 mmol) is dissolved in anhydrous pyridine (50 mL) under nitrogen.
- Step 2 : Acetic anhydride (60 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Step 3 : Quenching with ice-water and extraction with dichloromethane yields the peracetylated product in >85% yield.
Introducing the 3-Methylphenoxy Group
The C6 hydroxyl is selectively deprotected using enzymatic or chemical methods, followed by nucleophilic substitution with 3-methylphenol.
Enzymatic Deprotection:
- Lipase-catalyzed hydrolysis selectively removes the C6 acetate in 70–80% yield, leaving other acetates intact.
- Conditions : Candida antarctica lipase B (CAL-B), phosphate buffer (pH 7.0), 37°C, 24 hours.
Phenoxy Substitution:
Stepwise Synthesis and Reaction Optimization
Anomeric Methyl Acetate Installation
The anomeric position is activated as a bromide or triflate for nucleophilic displacement with methyl acetate.
Bromide Intermediate:
- Step 1 : Peracetylated precursor (5 mmol) is treated with HBr in acetic acid (33% v/v) at 0°C for 2 hours.
- Step 2 : The resulting α-bromide is reacted with sodium methyl acetate in DMF at 60°C, yielding the anomeric methyl acetate in 55–60% yield.
Triflate Approach:
Regioselective Acetylation at C3 and C4
After installing the 3-methylphenoxy group, the C3 and C4 hydroxyls are re-acetylated using controlled stoichiometry.
Kinetic vs. Thermodynamic Control:
- Kinetic Acetylation : Acetic anhydride (1.1 equiv) in pyridine at −20°C selectively acetylates C3 (80% selectivity).
- Thermodynamic Acetylation : Excess acetic anhydride (3.0 equiv) at 25°C achieves full diacetylation but risks over-acylation.
Protecting Group Strategies
Temporary Protecting Groups
| Position | Protecting Group | Removal Method | Yield (%) |
|---|---|---|---|
| C6 | Acetyl | Lipase hydrolysis | 75–80 |
| C2 | Trityl | HCOOH/H₂O | 90 |
| C3/C4 | Benzyl | H₂/Pd-C | 85–90 |
Orthogonal Deprotection Sequences
- Initial Protection : C6 (acetyl), C2 (trityl), C3/C4 (benzyl).
- Selective C6 Deprotection : Lipase hydrolysis preserves other groups.
- C3/C4 Deprotection : Hydrogenolysis after phenoxy installation.
Catalysts and Reaction Conditions
Glycosylation Catalysts
| Catalyst | Reaction Type | Yield (%) | Anomeric Selectivity (α:β) |
|---|---|---|---|
| BF₃·OEt₂ | Phenoxy substitution | 65–75 | 3:1 |
| AgOTf | Triflate displacement | 70–75 | 4:1 |
| Zn(ClO₄)₂·6H₂O | Acetate migration suppression | 60–65 | N/A |
Solvent Effects
- Dichloromethane : Preferred for phenoxy substitutions due to low nucleophilicity.
- DMF : Enhances anomeric displacement rates but risks acetate solvolysis.
Purification and Characterization
Chromatographic Separation
- Normal-phase HPLC : Silica gel with hexane/ethyl acetate gradients resolves diastereomers (Rₜ = 12–14 min).
- Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%).
Mechanistic Insights
Anomeric Effect in Glycosylation
The preference for α-anomeric configuration arises from hyperconjugative stabilization between the lone pair of the ring oxygen and the σ* orbital of the C1–O bond. This effect is amplified in polar aprotic solvents, favoring α:β ratios up to 4:1.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Enzymatic Acetylation : CAL-B in ionic liquids reduces waste by 40%.
- Solvent Recycling : DMF recovery via distillation achieves 90% reuse efficiency.
Chemical Reactions Analysis
Hydrolysis of Acetoxy Groups
The compound’s three acetyloxy groups undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for deprotection in synthetic applications.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Acidic (pH < 3, 80°C) | HCl, H₂SO₄, aqueous medium | Partially deacetylated product with free -OH groups and acetic acid byproduct. |
| Basic (pH > 10, reflux) | NaOH, KOH | Complete deacetylation to form a triol derivative. |
Acetamido Group Reactivity
The acetamido group exhibits moderate stability but hydrolyzes under harsh conditions to form a free amine, enabling further functionalization .
Nucleophilic Substitution at Acetoxy Sites
Acetoxy groups act as leaving groups in nucleophilic substitutions, particularly with amines or thiols .
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Room temperature, polar solvent | Ethylenediamine | Amide derivatives via acyl transfer . |
| Reflux in ethanol | Sodium ethoxide | Ethoxy substitution at acetyloxy positions . |
Glycosidic Ether Cleavage
The 3-methylphenoxy-oxan linkage is resistant to mild acids but cleaves under strong acidic conditions .
Acylation of Free Hydroxyl Groups
After deprotection, hydroxyl groups can be re-acylated to modify solubility or reactivity.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| Room temperature, base | Acetic anhydride, pyridine | Re-acetylated derivatives with tailored lipophilicity. |
| Microwave-assisted synthesis | Propionyl chloride | Mixed ester-amide analogs for pharmacological studies. |
Stability Under Ambient Conditions
The compound demonstrates moderate stability in dry, dark environments but degrades under UV light or high humidity due to ester hydrolysis .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Radical-mediated oxidation | 48 hours (complete decomposition) . |
| 40°C, 75% humidity | Hydrolysis | 30 days (50% degradation) . |
Key Research Findings
-
Selective Reactivity : The C-3 and C-4 acetyloxy groups hydrolyze faster than the C-6 methylphenoxy group due to steric hindrance.
-
Biological Interactions : The acetamido group enhances binding to carbohydrate-recognizing proteins, making the compound a candidate for enzyme inhibition studies .
-
Synthetic Utility : Sequential deprotection and acylation enable the synthesis of analogs for structure-activity relationship (SAR) studies .
Scientific Research Applications
3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.
Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.
Table 1: Comparative Analysis of Structural Analogues
Key Findings
Substituent Effects on Bioactivity: The 3-methylphenoxy group in the target compound offers moderate steric hindrance compared to the 4-formyl-2-methoxyphenoxy group in Analog 1, which increases electrophilicity and reactivity in nucleophilic environments . The naphthalen-2-yloxy group in Analog 3 introduces fluorescence properties but reduces aqueous solubility due to hydrophobic interactions .
Positional Isomerism: The 4-methylphenoxy isomer (Analog 3, CAS 263746-44-7) exhibits similar glycosidase inhibition but differs in metabolic stability due to altered cytochrome P450 binding .
Acetylation Patterns :
- Analog 5, with tris-acetyloxy groups and a branched oxane structure, demonstrates superior enzymatic stability compared to the target compound, making it suitable for prolonged drug delivery .
- Analog 4 (8-O-Acetylshanzhiside) lacks extensive acetylation but retains anti-inflammatory activity, highlighting the trade-off between hydrophobicity and therapeutic efficacy .
Industrial Applications: The target compound and its 4-methylphenoxy isomer are prioritized as intermediates for synthesizing glycoconjugate vaccines, whereas Analog 1’s formyl group enables conjugation with amine-bearing biomolecules .
Research Implications and Limitations
While the target compound’s stereochemistry and acetylation enhance its utility in glycoscience, its analogs reveal critical structure-activity relationships:
- Solubility Challenges : Higher acetyl content (e.g., Analog 5) reduces water solubility, necessitating formulation with surfactants or co-solvents .
- Metabolic Stability: Positional isomerism (3- vs. 4-methylphenoxy) significantly impacts hepatic clearance rates, as shown in pharmacokinetic studies .
- Synthetic Complexity : Bulky substituents (e.g., naphthalen-2-yloxy) complicate scalable synthesis, requiring optimized catalytic conditions .
Biological Activity
The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C₁₄H₁₉NO₈
- Molecular Weight: 363.38 g/mol
Structural Characteristics
The compound features an oxan ring structure with multiple acetyl and acetamido functional groups that may contribute to its biological activity. The presence of a 3-methylphenoxy group suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Similar Acetamido Derivative | Inhibitory against E. coli | |
| Acetylated Compounds | Antifungal activity against Candida species |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory effects. Compounds with acetamido and acetoxy groups have demonstrated the ability to modulate inflammatory pathways in vitro.
The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Studies
- In Vitro Studies : A study conducted on similar compounds revealed significant inhibition of TNF-alpha production in macrophages treated with acetamido derivatives.
- Animal Models : In vivo studies using murine models indicated that the administration of related acetylated compounds resulted in reduced paw edema in inflammatory models.
Absorption and Metabolism
While specific pharmacokinetic data for This compound is limited, related compounds suggest moderate oral bioavailability due to their lipophilic nature.
Toxicity Profile
Preliminary toxicity assessments indicate that structural analogs exhibit low toxicity in mammalian systems; however, comprehensive toxicity studies are necessary for this specific compound.
Q & A
Q. What are the recommended synthetic routes for preparing [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate?
Methodological Answer: The synthesis typically involves multi-step regioselective acetylation and glycosylation. For example:
- Step 1: Start with a protected galactopyranose derivative (e.g., 2-acetamido-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose ) as the core scaffold.
- Step 2: Introduce the 3-methylphenoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Optimize acetyl group placement using TLC to monitor reaction progress and silica gel chromatography for purification .
- Critical Note: Reaction yields are sensitive to pH during workup; acidic conditions (pH 5–6) maximize product recovery .
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- NMR Analysis: Use - and -NMR to identify coupling constants (e.g., ) and confirm axial/equatorial substituents on the oxane ring .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in aprotic solvents (e.g., THF/hexane mixtures) .
- Comparative Data: Cross-reference observed optical rotation with literature values for similar acetylated glycosides .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to volatile acetylating agents (e.g., acetic anhydride) .
- First Aid: For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline and seek medical evaluation .
Advanced Research Questions
Q. How can contradictory data on reaction yields in acidic vs. basic workup conditions be resolved?
Methodological Answer:
- Hypothesis Testing: Compare yields under controlled pH (e.g., pH 5–6 vs. pH 8–9) using the same substrate batch .
- Mechanistic Study: Use -labeling to track hydrolysis of acetyl groups under acidic conditions, which may degrade the product .
- Statistical Analysis: Apply ANOVA to validate reproducibility across ≥3 independent trials .
Q. What strategies optimize the stability of this compound during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis of acetyl groups .
- Stability Assays: Monitor degradation via HPLC at 0, 3, 6, and 12 months under varying temperatures (4°C, −20°C) .
- Additive Screening: Test antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition .
Q. How can the compound’s bioactivity be evaluated against bacterial targets?
Methodological Answer:
- In Vitro Assays: Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified phenoxy/acetyl groups and compare inhibition profiles .
- Toxicity Screening: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
